

# Tributylmethylphosphonium iodide molecular weight

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## Compound of Interest

Compound Name: Tributylmethylphosphonium Iodide

Cat. No.: B154548

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An In-depth Technical Guide to **Tributylmethylphosphonium Iodide**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Tributylmethylphosphonium Iodide** (CAS No. 1702-42-7), a quaternary phosphonium salt with significant applications in chemical synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, a validated synthesis protocol, its mechanistic function as a phase-transfer catalyst, and essential safety protocols.

## Core Physicochemical & Structural Characteristics

**Tributylmethylphosphonium iodide** presents as a white to light-yellow crystalline powder.<sup>[1]</sup> It is a salt composed of a central phosphorus atom bonded to three butyl groups and one methyl group, forming a positively charged phosphonium cation, with an iodide anion providing the charge balance. This structure is key to its utility, particularly its efficacy as a phase-transfer catalyst.<sup>[1]</sup>

## Quantitative Data Summary

The fundamental properties of **Tributylmethylphosphonium Iodide** are summarized below. These values are critical for experimental design, from determining reaction stoichiometry to selecting appropriate solvent systems.

Property	Value	Source(s)
Molecular Weight	344.26 g/mol	[1][2][3][4][5]
Molecular Formula	C <sub>13</sub> H <sub>30</sub> IP	[1][2][4]
CAS Number	1702-42-7	[1][2][6]
Melting Point	133.5 °C	[4][6]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Soluble in Methanol	[6]
Exact Mass	344.11299 Da	[5][6]
Hydrogen Bond Donor Count	0	[5][6]
Hydrogen Bond Acceptor Count	1	[5][6]
Rotatable Bond Count	9	[5][6]

## Synthesis Protocol: Quaternization of Tributylphosphine

The synthesis of **tributylmethylphosphonium iodide** is a classic example of a Menshutkin reaction, specifically, the quaternization of a tertiary phosphine. The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This forms a new phosphorus-carbon bond and results in the quaternary phosphonium salt.

## Experimental Workflow: Step-by-Step

This protocol describes a representative lab-scale synthesis.

Materials:

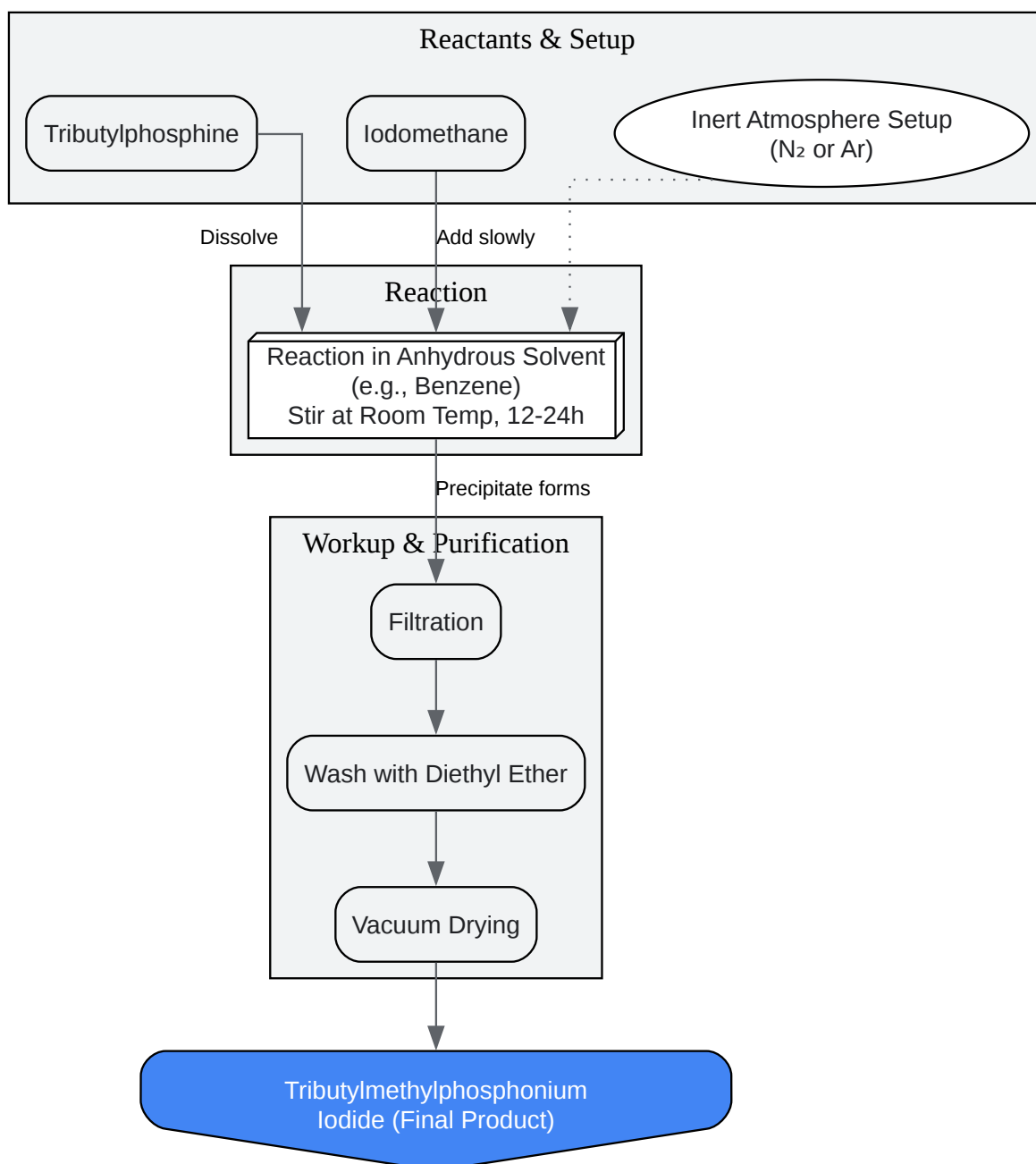
- Tributylphosphine (P(C<sub>4</sub>H<sub>9</sub>)<sub>3</sub>)

- Iodomethane ( $\text{CH}_3\text{I}$ )
- Anhydrous Diethyl Ether or Benzene
- Nitrogen or Argon gas supply
- Schlenk line or similar inert atmosphere apparatus
- Round-bottom flask with magnetic stirrer

#### Procedure:

- **Inert Atmosphere Preparation:** Assemble the glassware (round-bottom flask, condenser) and dry thoroughly in an oven. Assemble while hot and flush the system with an inert gas (Nitrogen or Argon) to remove oxygen and moisture, which could otherwise oxidize the tributylphosphine.
- **Reagent Addition:** In the reaction flask under a positive pressure of inert gas, dissolve tributylphosphine in a minimal amount of anhydrous solvent (e.g., benzene).<sup>[7]</sup>
- **Initiation of Reaction:** While stirring the solution, slowly add a slight molar excess (approx. 1.05 to 1.1 equivalents) of iodomethane. The reaction is typically exothermic; addition should be controlled to maintain a gentle reflux or room temperature, depending on the scale.
- **Reaction Progression:** Allow the mixture to stir at room temperature. The formation of a white precipitate, the target phosphonium salt, indicates the reaction is proceeding.<sup>[7]</sup> The reaction can be stirred for 12-24 hours to ensure completion.<sup>[7]</sup>
- **Product Isolation:** Once the reaction is complete, the solid product is isolated by filtration. The precipitate should be washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** The resulting white crystalline powder is dried under vacuum over a desiccant like phosphorus pentoxide to remove residual solvent and moisture.<sup>[7]</sup> The purity is typically high ( $\geq 98\%$ ).<sup>[1]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Tributylmethylphosphonium Iodide**.

## Core Application: Phase-Transfer Catalysis

A primary application of **tributylmethylphosphonium iodide** is its role as a Phase-Transfer Catalyst (PTC).[1] This is particularly valuable in reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase.

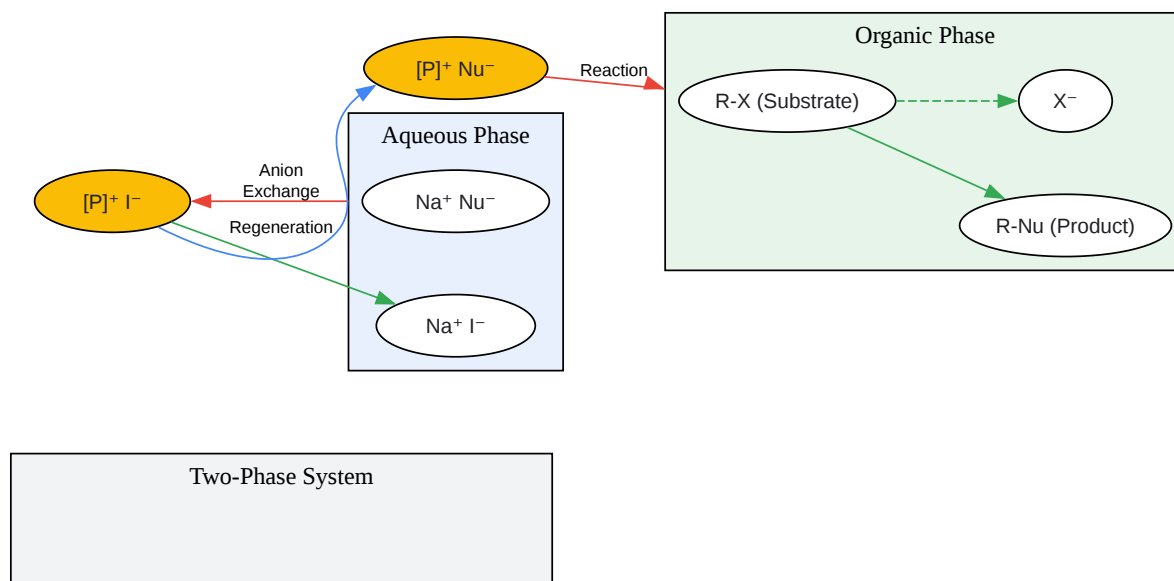
### Mechanism of Action

The phosphonium salt facilitates the reaction by acting as a shuttle for one of the reactants across the phase boundary.

- **Anion Exchange:** In a typical scenario, an inorganic nucleophile (e.g.,  $\text{CN}^-$ ,  $\text{OH}^-$  from a salt like NaCN) is dissolved in the aqueous phase. The **tributylmethylphosphonium iodide**, which has some solubility in both phases, exchanges its iodide anion for the nucleophile anion at the phase interface.
- **Transport to Organic Phase:** The newly formed tributylmethylphosphonium nucleophile salt,  $[\text{P}(\text{C}_4\text{H}_9)_3\text{CH}_3]^+[\text{Nu}]^-$ , is lipophilic due to the long butyl chains. This allows the complex to dissolve in the organic phase, transporting the nucleophile with it.
- **Reaction:** Once in the organic phase, the "naked" nucleophile is highly reactive and can readily react with the organic substrate.
- **Catalyst Regeneration:** After the reaction, the phosphonium cation shuttles back to the aqueous interface, often with the leaving group anion from the organic substrate, to repeat the cycle.

This mechanism significantly increases reaction rates that would otherwise be impractically slow due to the inability of the reactants to interact.[8]

### Phase-Transfer Catalysis Diagram



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Caption: Mechanism of **Tributylmethylphosphonium Iodide** ( $[P]^+ I^-$ ) as a PTC.

## Safety & Handling

As with any chemical reagent, proper handling of **tributylmethylphosphonium iodide** is essential. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[9]  
[10]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[4][10] A face shield may be required for larger quantities.
- Handling: Wash hands and face thoroughly after handling.[9] Avoid generating dust. Use in a well-ventilated area or under a fume hood.[10]

- Storage: Store in a tightly-closed container in a cool, dry place away from moisture.[\[4\]](#)[\[10\]](#)
- First Aid:
  - Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[\[9\]](#)[\[10\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[\[9\]](#)[\[10\]](#)

## Broader Applications & Future Outlook

Beyond its role as a PTC, **tributylmethylphosphonium iodide** is utilized in various areas of research and development:

- Organic Synthesis: It serves as a versatile reagent for various chemical transformations, including alkylation and phosphorylation reactions essential for building complex molecules.[\[1\]](#)
- Ionic Liquids: The compound has shown potential in the field of ionic liquids, where it can be used to create environmentally friendlier solvents that improve reaction efficiency.[\[1\]](#)
- Pharmaceutical Development: It can be used as a solvent or reaction medium in the synthesis of compounds with specific biological activities.[\[4\]](#)

The stability, solubility, and catalytic efficiency of **tributylmethylphosphonium iodide** ensure its continued relevance in both academic and industrial research, driving advancements in fine chemical manufacturing, green chemistry, and pharmaceutical synthesis.[\[1\]](#)

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